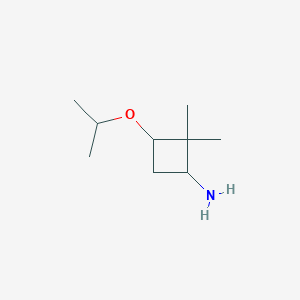
4-(Cyclopentylmethoxy)-2-methoxyaniline
Vue d'ensemble
Description
4-(Cyclopentylmethoxy)-2-methoxyaniline, also known as 4-CPM, is an aromatic amine compound used in scientific research and laboratory experiments. It is an organic compound with the molecular formula C10H15NO2. 4-CPM is a common starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the manufacture of dyes, explosives, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(Cyclopentylmethoxy)-2-methoxyaniline is not well understood. It is believed that the compound is metabolized by the body into other compounds, which then interact with various biological systems. It is also believed that the compound can interact with certain enzymes and proteins, resulting in changes in their activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(Cyclopentylmethoxy)-2-methoxyaniline are not well understood. In vitro studies have shown that the compound can interact with certain enzymes and proteins, resulting in changes in their activity. Additionally, the compound has been shown to have some anti-inflammatory and anti-bacterial properties. However, further research is needed to determine the exact biochemical and physiological effects of 4-(Cyclopentylmethoxy)-2-methoxyaniline.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Cyclopentylmethoxy)-2-methoxyaniline in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound can be toxic if ingested or inhaled, and it can cause skin and eye irritation. Additionally, the compound can be explosive in certain conditions, and it can react with other compounds to form potentially hazardous products.
Orientations Futures
There are several potential future directions for research involving 4-(Cyclopentylmethoxy)-2-methoxyaniline. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, further research could be conducted into the mechanisms of action of the compound, as well as its potential toxicity and other safety concerns. Finally, research could be conducted into the potential uses of the compound in the manufacture of dyes, explosives, and other materials.
Applications De Recherche Scientifique
4-(Cyclopentylmethoxy)-2-methoxyaniline has been used in a variety of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 4-(Cyclopentylmethoxy)-2-methoxyaniline has been used in the synthesis of dyes, explosives, and other materials.
Propriétés
IUPAC Name |
4-(cyclopentylmethoxy)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-13-8-11(6-7-12(13)14)16-9-10-4-2-3-5-10/h6-8,10H,2-5,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIWYQGSIHHNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylmethoxy)-2-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol](/img/structure/B1467589.png)
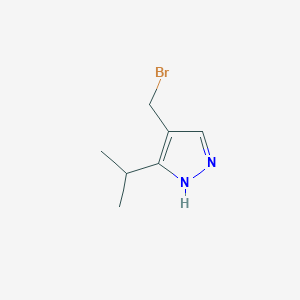
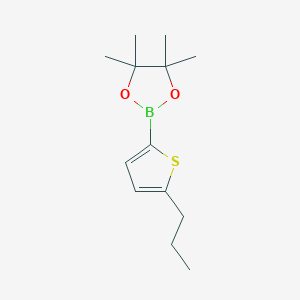
![N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1467593.png)
![tert-Butyl 5-[amino(hydroxyimino)methyl]-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1467594.png)
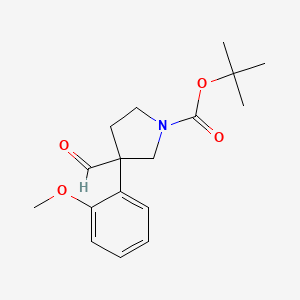
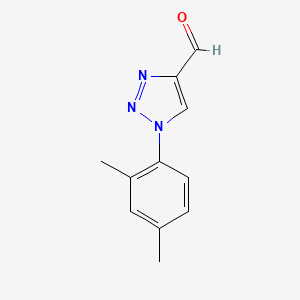
![1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467598.png)

![(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine](/img/structure/B1467600.png)
